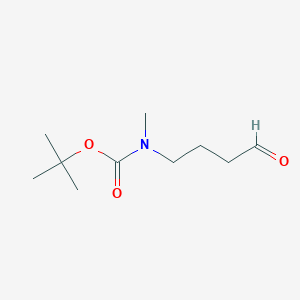

tert-Butyl methyl(4-oxobutyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methyl-N-(4-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11(4)7-5-6-8-12/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKKUZCPADUNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567914 | |

| Record name | tert-Butyl methyl(4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120984-59-0 | |

| Record name | tert-Butyl methyl(4-oxobutyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-methyl-N-(4-oxobutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl methyl(4-oxobutyl)carbamate chemical properties

An In-depth Technical Guide to Bifunctional Carbamate Building Blocks: The Chemistry of tert-Butyl (4-oxobutyl)carbamate and its N-Methyl Analog

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-oxobutyl)carbamate, a versatile bifunctional building block crucial in modern organic synthesis and medicinal chemistry. While direct experimental data for its N-methylated analog, tert-butyl methyl(4-oxobutyl)carbamate, is less prevalent in literature, the fundamental principles of its synthesis and reactivity are directly comparable. This document elucidates the core chemical properties, established synthesis protocols, and key reactive pathways of these valuable synthons. By detailing the strategic importance of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the synthetic utility of the terminal aldehyde, this guide serves as a technical resource for professionals engaged in the design and construction of complex molecular architectures, particularly within the pharmaceutical industry.

Core Compound Profile: tert-Butyl (4-oxobutyl)carbamate

The primary subject of this guide, tert-butyl (4-oxobutyl)carbamate, is valued for its dual functionality. The Boc-protected amine offers stability under a range of conditions, while the aldehyde provides a reactive handle for carbon-carbon and carbon-nitrogen bond formation.

Table 1.1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | tert-butyl N-(4-oxobutyl)carbamate[1] |

| Synonyms | 4-(Boc-amino)butanal, (4-Oxobutyl)carbamic acid tert-butyl ester[1][2] |

| CAS Number | 84766-90-5[1][2][3][4] |

| Molecular Formula | C₉H₁₇NO₃[1][2][4] |

| InChIKey | CRZDTEUFFZSQAY-UHFFFAOYSA-N[1][3] |

Table 1.2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 187.24 g/mol | [1][2][3] |

| Appearance | Colorless to pale yellow liquid or white solid | [2][4] |

| Boiling Point (Predicted) | 295.3 ± 23.0 °C | [2] |

| Density (Predicted) | 1.002 g/cm³ | [2] |

| Topological Polar Surface Area | 55.4 Ų | [1] |

| Solubility | Soluble in organic solvents | [4] |

| Storage Temperature | -20 °C recommended | |

The Strategic Role of the N-Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is fundamental to the utility of this reagent. Its selection is a deliberate choice rooted in well-established principles of modern organic synthesis.

-

Causality of Choice : The Boc group is employed due to its remarkable stability towards basic and nucleophilic conditions, allowing for selective manipulation of other functional groups within a molecule.[3] Its true strategic value, however, lies in its lability under mild acidic conditions. This orthogonality enables chemists to unmask the amine at a desired point in a synthetic sequence without disturbing other acid-sensitive functionalities.

-

Mechanism of Deprotection : The cleavage of the Boc group is typically initiated by a protic acid, such as trifluoroacetic acid (TFA). The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is usually scavenged by the solvent or a dedicated scavenger. The resulting unstable carbamic acid rapidly decarboxylates to liberate the free amine.

Synthesis Workflows

The synthesis of these aldehydes hinges on two primary strategies: the oxidation of a Boc-protected amino alcohol or the alkylation of a carbamate followed by manipulation of the terminal functional group.

Workflow 3.1: Synthesis of tert-Butyl (4-oxobutyl)carbamate via Oxidation

This is arguably the most common and reliable laboratory-scale method. It begins with the protection of a commercially available amino alcohol, followed by a mild oxidation to prevent the formation of the corresponding carboxylic acid.[3]

Experimental Protocol: Synthesis via Oxidation

-

Step 1: N-Boc Protection of 4-Amino-1-butanol.

-

Dissolve 4-amino-1-butanol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Perform an aqueous workup, extracting the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (4-hydroxybutyl)carbamate.[5][6]

-

-

Step 2: Oxidation to the Aldehyde.

-

Dissolve the tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) from Step 1 in anhydrous dichloromethane (DCM).

-

Add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise at room temperature.[7]

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel chromatography to yield tert-butyl (4-oxobutyl)carbamate.

-

Section 3.2: Adapting the Synthesis for the N-Methyl Analog

To synthesize the target compound, tert-butyl methyl(4-oxobutyl)carbamate, the oxidation workflow is adapted by using a different starting material.

-

Rationale : The core logic of the synthesis remains identical. The key change is the substitution of the primary amine starting material with a secondary amine.

-

Modified Starting Material : The synthesis commences with N-methyl-4-aminobutanol .

The protocol follows the same two steps: N-Boc protection of the secondary amine to yield tert-butyl (4-hydroxybutyl)methylcarbamate, followed by mild oxidation (e.g., with DMP) to furnish the desired N-methylated aldehyde.

Key Synthetic Transformations & Applications

The synthetic power of this building block is realized through the reactivity of its aldehyde moiety. Reductive amination is the cornerstone transformation, providing a robust and efficient method for constructing new C-N bonds.[8]

Workflow 4.1: Reductive Amination

This one-pot reaction transforms the aldehyde into a more complex secondary or tertiary amine, a common structural motif in pharmaceuticals.[9][10]

-

Mechanism : The reaction proceeds via two key stages. First, the aldehyde condenses with a primary or secondary amine (R¹R²NH) to form a hemiaminal, which then dehydrates to an electrophilic iminium ion intermediate. Second, a mild, hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion in situ to yield the final amine product.[8][11] The choice of STAB is strategic, as it is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate iminium ion.

General Experimental Protocol: Reductive Amination

-

Dissolve tert-butyl (methyl)(4-oxobutyl)carbamate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

Add a mild acid catalyst, such as acetic acid (optional, ~0.1 eq), to facilitate iminium ion formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

-

Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

-

Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.

-

Separate the layers, extract the aqueous phase with the organic solvent, and combine the organic layers.

-

Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting N-Boc protected tertiary or secondary amine via silica gel chromatography.

Predicted Spectroscopic Characterization

Table 5.1: Predicted Spectroscopic Data

| Feature | tert-Butyl (4-oxobutyl)carbamate (N-H) | tert-Butyl methyl(4-oxobutyl)carbamate (N-CH₃) | Rationale |

|---|---|---|---|

| ¹H NMR (δ, ppm) | |||

| Aldehyde (CHO) | ~9.7 (t) | ~9.7 (t) | Aldehyde proton, triplet due to adjacent CH₂. |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~1.4 (s, 9H) | Characteristic singlet for the nine equivalent protons. |

| Carbamate (NH) | ~4.8 (br s, 1H) | Absent | The broad NH proton signal is absent in the N-methylated analog. |

| N-Methyl (N-CH₃) | Absent | ~2.9 (s, 3H) | A sharp singlet for the N-methyl group. |

| Methylene (α to CHO) | ~2.5 (dt) | ~2.5 (dt) | Deshielded by the aldehyde carbonyl. |

| Methylene (α to N) | ~3.1 (q) | ~3.2 (t) | Deshielded by the nitrogen atom. |

| ¹³C NMR (δ, ppm) | |||

| Aldehyde (CHO) | ~202 | ~202 | Characteristic aldehyde carbonyl carbon. |

| Carbamate (NCOO) | ~156 | ~157 | Carbamate carbonyl carbon. |

| Boc Quaternary (C(CH₃)₃) | ~79 | ~80 | Quaternary carbon of the Boc group. |

| Boc Methyls (C(CH₃)₃) | ~28.4 | ~28.4 | Methyl carbons of the Boc group. |

| N-Methyl (N-CH₃) | Absent | ~34 | N-methyl carbon signal. |

| IR (ν, cm⁻¹) | |||

| C=O Stretch (Aldehyde) | ~1725 | ~1725 | Strong absorption for the aldehyde carbonyl. |

| C=O Stretch (Carbamate) | ~1690 | ~1685 | Strong absorption for the carbamate carbonyl. |

| N-H Stretch | ~3350 | Absent | Present in the primary carbamate, absent in the tertiary carbamate. |

| C-H Stretch (Aldehyde) | ~2820, ~2720 | ~2820, ~2720 | Characteristic Fermi doublet for the aldehyde C-H bond. |

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure safety.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Handling : Avoid inhalation of vapors and direct contact with skin and eyes. This compound is a carbamate derivative containing an aldehyde, both of which can be irritants.

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place. A storage temperature of -20 °C is recommended to minimize degradation.[12]

-

Incompatibilities : Avoid contact with strong oxidizing agents and strong bases, which can react with the aldehyde functionality.

Conclusion: A Versatile Synthetic Platform

Tert-butyl (4-oxobutyl)carbamate and its N-methyl analog represent a class of highly valuable and versatile building blocks in synthetic chemistry. Their bifunctional nature, combining a robustly protected amine with a synthetically pliable aldehyde, provides chemists with a reliable platform for molecular elaboration. The principles of their synthesis and the extensive utility of their subsequent reactions, particularly reductive amination, underscore their importance in constructing the complex nitrogen-containing scaffolds that are frequently at the core of modern pharmaceutical agents. Understanding the causality behind the selection of the Boc group and the specific reaction conditions for manipulating the aldehyde allows researchers to fully leverage these reagents in the pursuit of novel chemical entities.

References

-

PubChem. tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785. [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses Procedure. [Link]

-

ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl | The Journal of Organic Chemistry. [Link]

-

PubMed. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. [Link]

-

National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

-

Digital Commons @ University of South Florida. Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. [Link]

-

ResearchGate. (PDF) N-Boc Protection of Amines Using Silica Propyl(N-methyl) Imidazolium Chloride as an Efficient and Reusable Catalyst. [Link]

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

-

National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

-

ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

-

PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141. [Link]

-

Chemical Technology Co.,LTD. tert-butyl n-(4-hydroxybutyl)carbamate. [Link]

Sources

- 1. tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. tert-Butyl (4-oxobutyl)carbamate | 84766-90-5 | Benchchem [benchchem.com]

- 4. CAS 84766-90-5: N-(4-Oxobutyl)carbamic acid tert-butyl est… [cymitquimica.com]

- 5. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE, CasNo.75178-87-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-ha" by Christopher Alexander Wilhelmsen [surface.syr.edu]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to tert-Butyl methyl(4-oxobutyl)carbamate (CAS: 120984-59-0)

This document provides an in-depth technical examination of tert-Butyl methyl(4-oxobutyl)carbamate, a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development.[] We will move beyond a simple recitation of properties to explore the compound's chemical rationale, its strategic applications, and the practical considerations for its use in a laboratory setting.

Core Molecular Profile and Strategic Value

tert-Butyl methyl(4-oxobutyl)carbamate, identified by CAS Number 120984-59-0, is a specialized organic compound designed for multistep synthetic routes. Its primary value lies in the orthogonal reactivity of its two key functional groups: a terminal aldehyde and a tert-butoxycarbonyl (Boc) protected secondary amine. This unique architecture allows for selective chemical manipulation at one end of the molecule while the other remains inert, a crucial feature for the controlled assembly of complex molecular scaffolds.[2]

Caption: Core structure of tert-Butyl methyl(4-oxobutyl)carbamate.

Physicochemical Characteristics

A summary of the key physical and chemical properties is presented below. These data are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 120984-59-0 | |

| Molecular Formula | C₁₀H₁₉NO₃ | [3] |

| Molecular Weight | 201.26 g/mol | [3] |

| Synonyms | tert-butyl 3-formylpropylmethylcarbamate | [4] |

| Physical Form | Typically a pale-yellow oil or semi-solid | [5] |

| InChI Key | JWPH98890B8B (related structure) | [6] |

The Chemistry of a Bifunctional Building Block

Understanding the distinct reactivity of each functional group is paramount to leveraging this molecule effectively. The stability of the Boc group under a wide range of conditions contrasts with the high reactivity of the aldehyde, enabling chemists to perform sequential transformations with high fidelity.[2]

The N-Boc-N-methyl Moiety: A Robust Protective Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[2] Its utility stems from several key features:

-

Stability: The Boc group is exceptionally stable to most nucleophiles and basic conditions. This allows for extensive manipulation of other parts of the molecule, such as the aldehyde, without risking premature deprotection of the amine.[2]

-

Facile Cleavage: Despite its stability, the Boc group can be removed cleanly and efficiently under specific acidic conditions, typically with trifluoroacetic acid (TFA). The mechanism involves the formation of a stable tert-butyl carbocation.[2]

-

Steric Hindrance: The bulky tert-butyl group provides steric shielding, preventing unwanted side reactions at the nitrogen atom.

The Aldehyde Functionality: A Versatile Reactive Handle

The terminal aldehyde is an electrophilic center, making it a prime target for a wide array of nucleophilic addition and condensation reactions. This functionality is the primary gateway for chain elongation and the introduction of new molecular complexity.[2] Key transformations include:

-

Reductive Amination: Reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) to form a new carbon-nitrogen bond.

-

Wittig Reaction: Conversion of the aldehyde to an alkene with a phosphorus ylide.

-

Grignard/Organolithium Addition: Formation of a secondary alcohol via reaction with organometallic reagents.

-

Cyanohydrin Formation: Addition of cyanide to form a cyanohydrin, a precursor to alpha-hydroxy acids and other functional groups.

Caption: Orthogonal reactivity of the key functional groups.

Synthesis and Purification Strategy

While specific synthesis routes for CAS 120984-59-0 are not extensively detailed in public literature, a robust protocol can be designed based on established methods for analogous compounds.[2] The most logical approach involves the oxidation of a protected alcohol precursor.

Proposed Synthetic Protocol: Oxidation of N-Boc-N-methyl-4-aminobutanol

This method offers a reliable pathway, starting from a commercially available or easily synthesized amino alcohol. The final oxidation step is critical for achieving high purity.

Step 1: Synthesis of N-Boc-N-methyl-4-aminobutanol

-

Rationale: This precursor contains the required carbon skeleton and the protected amine. It can be synthesized by reacting 4-amino-1-butanol with di-tert-butyl dicarbonate (Boc₂O) and subsequently methylating the nitrogen, or by starting with N-methyl-4-aminobutanol.

Step 2: Oxidation to the Aldehyde

-

Rationale: A mild and selective oxidation is required to convert the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid or affecting the Boc group. Dess-Martin periodinane (DMP) or a Swern oxidation are excellent choices for this transformation due to their high yields and compatibility with sensitive functional groups.

Detailed Experimental Workflow (Example: DMP Oxidation)

-

Preparation: In a flame-dried, two-necked round-bottomed flask under an argon atmosphere, dissolve N-Boc-N-methyl-4-aminobutanol (1.0 equiv) in anhydrous dichloromethane (DCM).[7]

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic nature of the reaction and minimize side products.

-

Reagent Addition: Add Dess-Martin periodinane (1.1-1.2 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 20-30 minutes until the layers are clear.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Purification and Characterization

-

Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[9]

-

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | - A singlet around 9.7 ppm (aldehyde proton, CHO).- A singlet around 1.45 ppm (9H, tert-butyl protons).- A singlet around 2.85 ppm (3H, N-methyl protons).- Multiplets corresponding to the three methylene groups (-CH₂-) of the butyl chain.[10][11] |

| ¹³C NMR | - A signal around 202 ppm (aldehyde carbonyl carbon).- A signal around 155 ppm (carbamate carbonyl carbon).- A signal around 80 ppm (quaternary carbon of the tert-butyl group).- A signal around 28 ppm (methyl carbons of the tert-butyl group).[10][11] |

| Mass Spectrometry | Expected m/z for [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of 201.26. |

Safety, Handling, and Storage

As a research chemical, tert-Butyl methyl(4-oxobutyl)carbamate should be handled with appropriate care, following standard laboratory safety practices.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[3][12]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[3][12] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][12] For long-term stability, storage at -20°C is recommended for related carbamates.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[13]

Conclusion

tert-Butyl methyl(4-oxobutyl)carbamate is a highly valuable, strategically designed building block for advanced organic synthesis. Its bifunctional nature, characterized by a stable Boc-protected amine and a reactive aldehyde, provides chemists with a powerful tool for the controlled and sequential construction of complex molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its successful application in the development of novel pharmaceuticals and other high-value chemical entities.

References

-

Chemical Abstracts Service. tert-Butyl methyl(4-oxobutyl)carbamate | 120984-59-0. CAS. Available from: [Link].

-

SACTG | King-Pharm. 120984-59-0 tert-butyl 3-formylpropylmethylcarbamate. King-Pharm. Available from: [Link].

-

Mol-Instincts. Synthesis routes of tert-Butyl methyl(4-oxobutyl)carbamate. Mol-Instincts. Available from: [Link].

-

PubChem. tert-Butyl (4-oxobutyl)carbamate. National Center for Biotechnology Information. Available from: [Link].

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link].

-

Organic Syntheses. Carbamic acid, tert-butyl ester. Organic Syntheses. Available from: [Link].

-

Supporting Information. Characterization Data of the Products. Available from: [Link].

-

Moshang Chemical. tert-butyl N-methyl-N-(pent-4-yn-1-yl)carbamate. Moshang Chemical. Available from: [Link].

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available from: [Link].

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

PubChemLite. Tert-butyl (2-oxobutyl)carbamate (C9H17NO3). PubChemLite. Available from: [Link].

-

Wiley Online Library. VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. Wiley Online Library. Available from: [Link].

Sources

- 2. tert-Butyl (4-oxobutyl)carbamate | 84766-90-5 | Benchchem [benchchem.com]

- 3. file.bldpharm.com [file.bldpharm.com]

- 4. 120984-59-0 tert-butyl 3-formylpropylmethylcarbamate [chemsigma.com]

- 5. TERT-BUTYL (4-OXOBUTYL)CARBAMATE | 84766-90-5 [sigmaaldrich.com]

- 6. Methyl-tert-butyl ester | Sigma-Aldrich [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. tert-butyl (4-bromobutyl)carbamate | 164365-88-2 [m.chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to tert-Butyl methyl(4-oxobutyl)carbamate

This guide provides a comprehensive technical overview of tert-Butyl methyl(4-oxobutyl)carbamate, a bifunctional organic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its physicochemical properties, outlining its molecular characteristics and offering a detailed, field-proven protocol for its synthesis and characterization. Furthermore, this document explores the compound's applications as a versatile building block in the synthesis of complex molecular architectures, particularly those with therapeutic potential.

Core Molecular Profile

tert-Butyl methyl(4-oxobutyl)carbamate is a derivative of the more commonly available tert-Butyl (4-oxobutyl)carbamate. The introduction of a methyl group on the carbamate nitrogen subtly alters its physicochemical properties and reactivity, offering a nuanced tool for synthetic chemists. This N-methylation can be a critical modification in drug design, potentially enhancing metabolic stability or altering binding interactions of the final molecule.

Physicochemical and Structural Data

A precise understanding of a compound's properties is fundamental to its application. The key quantitative data for tert-Butyl methyl(4-oxobutyl)carbamate are summarized in the table below.

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₉NO₃ | Calculated |

| Molecular Weight | 201.26 g/mol | Calculated |

| IUPAC Name | tert-butyl methyl(4-oxobutyl)carbamate | IUPAC Nomenclature |

| Canonical SMILES | CC(C)(C)OC(=O)N(C)CCCC=O | Structure-based |

| InChI Key | (Predicted) | Structure-based |

| CAS Number | Not assigned | - |

| Appearance | (Predicted) Colorless to pale yellow oil or solid | Analogy to similar compounds[1] |

| Boiling Point | (Predicted) >250 °C | Analogy to similar compounds |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | Analogy to similar compounds |

Note: Some properties are predicted based on the known characteristics of the unmethylated analogue and similar N-methylated carbamates due to the limited availability of experimental data for this specific compound.

The structure of tert-Butyl methyl(4-oxobutyl)carbamate, featuring a terminal aldehyde and a Boc-protected secondary amine, makes it a valuable bifunctional linker. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions.[2] The aldehyde functionality is a versatile handle for a range of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.

Synthesis and Characterization

As of the latest literature review, a direct, optimized synthesis for tert-Butyl methyl(4-oxobutyl)carbamate is not widely published. However, a robust and logical synthetic route can be devised from its readily available precursor, tert-Butyl (4-oxobutyl)carbamate. The proposed synthesis involves the N-methylation of the carbamate.

Proposed Synthetic Workflow

The N-methylation of a Boc-protected amine is a standard transformation in organic synthesis. A common and effective method involves the use of a strong base to deprotonate the carbamate nitrogen, followed by quenching with an electrophilic methyl source, such as methyl iodide.

Caption: Proposed workflow for the synthesis of tert-Butyl methyl(4-oxobutyl)carbamate.

Detailed Experimental Protocol

Objective: To synthesize tert-Butyl methyl(4-oxobutyl)carbamate via N-methylation of tert-Butyl (4-oxobutyl)carbamate.

Materials:

-

tert-Butyl (4-oxobutyl)carbamate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add a 60% dispersion of sodium hydride in mineral oil (1.2 eq). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.

-

Deprotonation: Cool the THF suspension of NaH to 0 °C in an ice bath. Dissolve tert-Butyl (4-oxobutyl)carbamate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas should be observed.

-

Methylation: Cool the reaction mixture back down to 0 °C and add methyl iodide (1.5 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-Butyl methyl(4-oxobutyl)carbamate.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of a new, less polar product spot. The final product's identity and purity should be confirmed by the analytical methods described below.

Analytical Characterization

The structural confirmation of the synthesized tert-Butyl methyl(4-oxobutyl)carbamate would rely on a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group at approximately 2.8-3.0 ppm. The singlet for the nine protons of the tert-butyl group should appear around 1.4-1.5 ppm. The aldehyde proton should be visible as a triplet at around 9.7-9.8 ppm. The methylene protons of the butyl chain will appear as multiplets in the region of 1.7-3.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a resonance for the carbonyl of the aldehyde group around 202 ppm and the carbamate carbonyl at approximately 155 ppm. The quaternary carbon of the tert-butyl group will be observed around 80 ppm, and the N-methyl carbon will be in the region of 30-35 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong carbonyl stretch for the aldehyde at approximately 1720-1740 cm⁻¹ and another strong carbonyl stretch for the carbamate at around 1680-1700 cm⁻¹. The C-H stretches will be observed in the 2850-3000 cm⁻¹ region.

-

MS (Mass Spectrometry): Electrospray ionization mass spectrometry (ESI-MS) should show the molecular ion peak [M+H]⁺ at m/z 202.3 or a sodium adduct [M+Na]⁺ at m/z 224.3.

Applications in Research and Development

The bifunctional nature of tert-Butyl methyl(4-oxobutyl)carbamate makes it a highly valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2]

Role as a Synthetic Building Block

The aldehyde and the protected amine functionalities allow for sequential or orthogonal chemical modifications. This dual reactivity is particularly useful in the construction of:

-

Enzyme Inhibitors: The aldehyde can be used to introduce the molecule into a larger scaffold that targets the active site of an enzyme. The protected amine can be deprotected and further functionalized to enhance binding affinity or solubility.[2]

-

PROTACs (Proteolysis-Targeting Chimeras): As a linker, this molecule can be used to connect a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase, leading to the degradation of the target protein.[2]

-

Peptidomimetics and other Biologically Active Molecules: The ability to introduce a four-carbon chain with a protected amine is a common strategy in the synthesis of analogues of natural products and other bioactive compounds.[2][3]

Caption: Reactivity and synthetic utility of tert-Butyl methyl(4-oxobutyl)carbamate.

The N-methyl group in tert-Butyl methyl(4-oxobutyl)carbamate, as opposed to the N-H in its unmethylated counterpart, can offer advantages in the final target molecule. N-methylation often increases resistance to metabolic degradation by preventing N-dealkylation or enzymatic cleavage at that site. It can also improve cell permeability and oral bioavailability by disrupting hydrogen bonding networks.

Conclusion

tert-Butyl methyl(4-oxobutyl)carbamate is a promising and versatile synthetic intermediate for researchers in organic and medicinal chemistry. While not yet commercially ubiquitous, its synthesis from a readily available precursor is straightforward. Its unique combination of a reactive aldehyde and a protected, N-methylated amine provides a valuable tool for the construction of complex and biologically relevant molecules. The insights and protocols provided in this guide are intended to empower researchers to effectively synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.

References

- Google Patents.

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubChem. tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785. [Link]

Sources

tert-Butyl methyl(4-oxobutyl)carbamate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of tert-Butyl methyl(4-oxobutyl)carbamate

This guide provides a comprehensive framework for the structural elucidation of tert-butyl methyl(4-oxobutyl)carbamate, a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. As a molecule incorporating both a reactive aldehyde and a protected secondary amine, its unambiguous characterization is paramount for its successful application in multi-step synthetic pathways. This document moves beyond a simple recitation of data, delving into the strategic rationale behind the application of modern spectroscopic techniques to provide a self-validating analytical workflow.

The molecular structure is tert-butyl methyl(4-oxobutyl)carbamate. Its identity is built upon a C10H19NO3 molecular formula and a molecular weight of 201.26 g/mol . This compound serves as a valuable building block, for instance, as an intermediate in the synthesis of enzyme inhibitors and other biologically active molecules.[1] The presence of the tert-butoxycarbonyl (Boc) protecting group allows for a wide range of chemical transformations on the aldehyde functionality, with the amine being readily deprotected under mild acidic conditions when desired.[1]

Foundational Strategy: An Integrated Spectroscopic Approach

The elucidation of an unknown molecular structure is a systematic process of evidence gathering and logical deduction. No single technique provides a complete picture; rather, we integrate data from multiple orthogonal methods to build an unshakeable structural hypothesis. The core strategy involves three stages:

-

Determination of Molecular Formula and Unsaturation: High-resolution mass spectrometry provides the exact mass, from which the molecular formula is derived. The formula, in turn, yields the degree of unsaturation (Index of Hydrogen Deficiency), offering the first clue about the presence of rings or multiple bonds.

-

Identification of Functional Groups: Infrared (IR) spectroscopy is the primary tool for rapidly identifying the key functional groups present, such as carbonyls and N-H or C-H bonds.

-

Elucidation of Connectivity: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) serves as the definitive tool for mapping the atomic connectivity, establishing the carbon-hydrogen framework of the molecule.

This integrated workflow ensures that the final structure is consistent with all collected data points, providing a high degree of confidence.

Caption: General workflow for spectroscopic structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Causality of Choice: Mass spectrometry is the initial and most crucial step as it establishes the molecular weight, the most fundamental property of the molecule. High-resolution MS (HRMS) is preferred to obtain an exact mass, which allows for the unambiguous determination of the molecular formula.

Expected Fragmentation Pattern: The structure of tert-butyl methyl(4-oxobutyl)carbamate contains several predictable cleavage points under electron ionization (EI) or electrospray ionization (ESI). The Boc group is particularly prone to fragmentation, providing strong diagnostic ions.

| m/z (Mass/Charge Ratio) | Proposed Fragment Structure | Neutral Loss | Significance |

| 202.14 | [M+H]⁺ | - | Protonated molecular ion (in ESI+ mode), confirms molecular weight. |

| 146.08 | [M - C₄H₈ + H]⁺ | Isobutylene (56 Da) | Characteristic loss from the Boc group, a primary diagnostic peak. |

| 102.09 | [M - C₅H₉O₂ + H]⁺ | Boc group (100 Da) | Loss of the entire Boc group radical. |

| 57.07 | [C₄H₉]⁺ | C₅H₁₀NO₃ | tert-Butyl cation, often a very abundant ion for Boc-protected compounds. |

Note: The fragmentation of carbamates can also involve the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), a characteristic pathway that further aids in identification.[2] The use of techniques like GC-MS should be approached with caution, as the high temperatures of the injection port can cause thermal decomposition of the Boc group, potentially leading to misidentification.[3]

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Waters BEH C18).[2]

-

Mobile Phase: A gradient of water (0.1% formic acid) and acetonitrile (0.1% formic acid).

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometer Conditions (Positive ESI):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Drying Gas Flow: 8 L/min at 300 °C.

-

Mass Range: Scan from m/z 50 to 400.

-

Data Acquisition: Acquire in both full scan mode for molecular ion identification and tandem MS (MS/MS) mode on the presumed [M+H]⁺ ion to confirm fragmentation patterns.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality of Choice: IR spectroscopy provides rapid and definitive evidence for the presence or absence of specific functional groups. For this molecule, the two carbonyl groups (aldehyde and carbamate) are expected to produce strong, characteristic absorptions that are easily distinguished from each other and from other functional groups.

Key Diagnostic Absorptions:

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 2830-2700 | Aldehyde C-H Stretch | Medium, often two distinct peaks | A highly diagnostic feature for aldehydes. A peak around 2720 cm⁻¹ is a strong indicator.[4][5] |

| 1740-1720 | Aldehyde C=O Stretch | Strong, sharp | Confirms the presence of a saturated aliphatic aldehyde.[6] |

| 1700-1680 | Carbamate C=O Stretch | Very Strong, sharp | The characteristic "sword-like" peak for the carbamate carbonyl. Its position at a lower frequency than the aldehyde is due to resonance with the nitrogen lone pair.[7] |

| 1250-1150 | C-O Stretch (Ester-like) | Strong | Associated with the C-O single bond of the carbamate. |

| 1170-1150 | C-N Stretch | Medium-Strong | Corresponds to the carbamate C-N bond. |

graph IR_Workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];IR_Spec [label="Acquire IR Spectrum", shape=ellipse, fillcolor="#E6F4EA"]; Peak1 [label="Strong Peak\n@ ~1725 cm⁻¹", shape=note, fillcolor="#F1F3F4"]; Peak2 [label="Very Strong Peak\n@ ~1690 cm⁻¹", shape=note, fillcolor="#F1F3F4"]; Peak3 [label="Two Medium Peaks\n@ ~2720 & 2820 cm⁻¹", shape=note, fillcolor="#F1F3F4"]; Conclusion [label="Functional Groups Confirmed:\nAldehyde & Carbamate", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

IR_Spec -> {Peak1, Peak2, Peak3}; {Peak1, Peak2, Peak3} -> Conclusion; }

Sources

- 1. tert-Butyl (4-oxobutyl)carbamate | 84766-90-5 | Benchchem [benchchem.com]

- 2. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

IUPAC name for tert-Butyl methyl(4-oxobutyl)carbamate

An In-depth Technical Guide to tert-Butyl N-(4-oxobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(4-oxobutyl)carbamate, a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. The document elucidates its structural properties, physicochemical characteristics, synthesis, and purification strategies. A core focus is placed on the strategic importance of the tert-butoxycarbonyl (Boc) protecting group, which imparts stability and allows for the selective reactivity of the terminal aldehyde. The guide details the compound's synthetic utility as a versatile building block, particularly in the construction of complex pharmaceutical intermediates. Detailed experimental protocols, mechanistic insights, and applications in drug development, such as in the synthesis of enzyme inhibitors, are presented to provide researchers with both theoretical understanding and practical, field-proven methodologies.

Nomenclature and Structural Identification

The precise identification of a chemical entity is paramount for reproducible scientific research. The compound of interest is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as tert-butyl N-(4-oxobutyl)carbamate .[1] It is also commonly referred to by synonyms such as 4-(Boc-amino)butanal and (4-Oxobutyl)carbamic acid tert-butyl ester.[1][2]

It is crucial to distinguish this compound from structurally similar molecules. The user-provided topic "tert-Butyl methyl(4-oxobutyl)carbamate" describes a different molecule featuring an additional methyl group on the carbamate nitrogen. This guide focuses on the more prevalently utilized and documented compound, CAS 84766-90-5.

Key Identifiers:

-

Canonical SMILES: CC(C)(C)OC(=O)NCCCC=O[1]

Physicochemical Properties

A summary of the key computed and experimental properties is provided below. These values are essential for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point (Predicted) | 295.3 ± 23.0 °C | [2] |

| Density (Predicted) | 1.002 g/cm³ | [2] |

| Polar Surface Area | 58.89 Ų | [2] |

| XLogP3 | 0.7 | [1] |

The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group

The synthetic utility of tert-butyl N-(4-oxobutyl)carbamate is fundamentally derived from the properties of the Boc protecting group. In organic synthesis, particularly in peptide chemistry and the construction of complex molecules, protecting groups are employed to temporarily mask a reactive functional group, preventing it from participating in undesired side reactions.[5]

Mechanism and Rationale for Use:

The Boc group is one of the most common amine-protecting groups for several compelling reasons:[3][5]

-

Ease of Introduction: It is typically installed by reacting the parent amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

-

Robust Stability: Boc-protected amines are exceptionally stable under a wide array of reaction conditions, including exposure to most nucleophiles, bases, and hydrogenation conditions.[3] This stability is critical as it allows for extensive chemical modifications to be performed on other parts of the molecule—in this case, the aldehyde—without disturbing the protected amine.[3]

-

Facile and Orthogonal Removal: The Boc group is readily cleaved under specific acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM)). The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is scavenged by the solvent or a scavenger), ultimately releasing the free amine and carbon dioxide. This deprotection strategy is orthogonal to many other protecting groups, enabling selective deprotection in multi-step syntheses.

Synthesis and Purification

The preparation of tert-butyl N-(4-oxobutyl)carbamate can be achieved via several established laboratory-scale protocols. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Route 1: Oxidation of a Precursor Alcohol

This is a highly common and direct method involving the oxidation of the corresponding alcohol, tert-butyl (4-hydroxybutyl)carbamate. The selection of the oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.

-

Causality: Reagents like Dess-Martin periodinane (DMP) or oxidations under Swern or Parikh-Doering conditions are preferred because they are highly selective for the conversion of primary alcohols to aldehydes with minimal formation of the carboxylic acid byproduct.[3]

Route 2: N-Alkylation of tert-Butyl Carbamate

An alternative strategy involves the direct N-alkylation of tert-butyl carbamate with a suitable 4-halobutanal derivative.[3]

-

Causality: A significant challenge in this approach is the inherent instability and propensity of aldehydes to self-condense or polymerize under basic conditions. To circumvent this, the aldehyde functionality is typically protected as an acetal (e.g., a diethyl acetal) prior to the alkylation step. The alkylation proceeds via an Sₙ2 reaction where the nucleophilic carbamate nitrogen displaces the halide. The acetal is then hydrolyzed under mild acidic conditions in a separate step to reveal the desired aldehyde.[3]

Purification Strategies

Regardless of the synthetic route, purification is essential to remove unreacted starting materials and byproducts.

-

Common Impurities:

-

Methodology: Silica gel column chromatography is the most effective method for achieving high purity, separating the desired aldehyde from the more polar alcohol starting material and the highly polar carboxylic acid byproduct.

Chemical Reactivity and Synthetic Utility

The power of tert-butyl N-(4-oxobutyl)carbamate as a synthetic intermediate stems from its bifunctional nature. The disparate reactivity of the Boc-protected amine and the aldehyde allows for highly selective and directed chemical transformations.

-

Aldehyde Moiety: The electrophilic carbonyl carbon is a prime site for a vast array of chemical reactions, enabling chain elongation and the introduction of new functional groups.[3] Key transformations include:

-

Nucleophilic Addition: Grignard reactions, organolithium additions, and Wittig reactions.

-

Reductive Amination: Formation of a new C-N bond by reaction with a primary or secondary amine in the presence of a reducing agent (e.g., NaBH(OAc)₃).

-

Condensation Reactions: Aldol and Knoevenagel condensations.

-

Asymmetric Synthesis: The prochiral center of the aldehyde can be used to generate chiral γ-amino alcohols via asymmetric reduction.[3]

-

-

Protected Amine Moiety: The Boc group ensures the amine remains inert during transformations at the aldehyde. Following the desired modifications, the amine can be deprotected to participate in subsequent reactions, such as amide bond formation or further alkylation.

Applications in Research and Drug Development

The unique structure of tert-butyl N-(4-oxobutyl)carbamate makes it a valuable building block for synthesizing molecules of pharmaceutical and biological significance.[3]

-

Enzyme Inhibitors: The 4-aminobutanal scaffold is a key component in the design of various enzyme inhibitors. The aldehyde can act as a warhead that forms a covalent bond with active site residues, while the amino group can be functionalized to achieve specific interactions with the enzyme's binding pocket.

-

PROTACs and Molecular Glues: In the field of targeted protein degradation, this compound serves as a versatile linker precursor. The aldehyde can be used to attach to a ligand for a target protein, while the deprotected amine can be coupled to a ligand for an E3 ubiquitin ligase, forming a Proteolysis Targeting Chimera (PROTAC). For instance, it has been used as an intermediate in the synthesis of MDM2 protein degraders for potential cancer therapy.[3]

-

Peptidomimetics: The carbamate group is a stable surrogate for a peptide bond. This compound allows for the introduction of a flexible four-carbon linker into peptide-like molecules, which can be used to modulate pharmacokinetic properties and biological activity.

Experimental Protocol: Synthesis via Dess-Martin Oxidation

This protocol describes a representative laboratory-scale synthesis. All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Objective: To synthesize tert-butyl N-(4-oxobutyl)carbamate from tert-butyl (4-hydroxybutyl)carbamate.

Materials:

-

tert-Butyl (4-hydroxybutyl)carbamate

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and hexanes (for elution)

Procedure:

-

Reaction Setup: In a round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (4-hydroxybutyl)carbamate (1.0 eq) in anhydrous DCM.

-

Addition of Oxidant: Cool the solution to 0 °C using an ice bath. Add Dess-Martin Periodinane (1.1 - 1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the layers are clear.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and concentrate under reduced pressure to afford tert-butyl N-(4-oxobutyl)carbamate as a clear oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

tert-Butyl N-(4-oxobutyl)carbamate is a strategically important bifunctional molecule that serves as a cornerstone intermediate in modern organic synthesis and medicinal chemistry. Its value is derived from the robust stability of the Boc-protected amine, which permits selective and diverse chemical transformations at the terminal aldehyde. This guide has detailed its fundamental properties, synthetic pathways, and reactive profile, providing researchers and drug development professionals with the necessary technical knowledge to effectively utilize this versatile building block in the creation of novel and complex molecular architectures.

References

-

PubChem. tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785. [Link]

-

PubChem. tert-butyl N-{[(4-acetamidophenyl)carbamoyl]methyl}carbamate | C15H21N3O4. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

PubChem. tert-Butyl (4-oxo-4-phenylbutyl)carbamate | C15H21NO3 | CID 14267858. [Link]

-

PubChem. tert-Butyl carbamate | C5H11NO2 | CID 77922. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

G. T. G. S. G. T. G. S. G. T. G. S. G. T. G. S. G. T. G. S. G. T. G. S. G. T. G. S. G. T. G. S. G. T. G. S. G. T. G. S. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

- Google Patents.

Sources

- 1. tert-Butyl (4-oxobutyl)carbamate | C9H17NO3 | CID 15534785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. tert-Butyl (4-oxobutyl)carbamate | 84766-90-5 | Benchchem [benchchem.com]

- 4. CAS 84766-90-5: N-(4-Oxobutyl)carbamic acid tert-butyl est… [cymitquimica.com]

- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl Methyl(4-oxobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tert-butyl methyl(4-oxobutyl)carbamate. As of the date of this publication, a survey of publicly available chemical databases and scientific literature has revealed no experimentally acquired spectroscopic data (NMR, IR, MS) for this specific compound. This guide, therefore, serves a dual purpose: to highlight the current data gap and to provide a detailed predictive analysis of the expected spectroscopic data based on the known spectra of the closely related analogue, tert-butyl (4-oxobutyl)carbamate. By delineating the anticipated spectral features, this document aims to equip researchers with the necessary knowledge to identify and characterize tert-butyl methyl(4-oxobutyl)carbamate in future synthetic endeavors.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of chemical characterization, providing detailed information about the molecular framework, functional groups, and elemental composition of a compound.

Tert-butyl methyl(4-oxobutyl)carbamate is a bifunctional molecule of interest in medicinal chemistry, possessing a protected amine and a reactive aldehyde. The Boc (tert-butoxycarbonyl) protecting group is widely utilized in peptide synthesis and other organic syntheses due to its stability and ease of removal under acidic conditions.[1] The aldehyde functionality allows for a variety of chemical transformations, making this compound a potentially valuable building block for more complex molecular architectures.

This guide will provide a detailed, step-by-step protocol for the acquisition and interpretation of the key spectroscopic data for tert-butyl methyl(4-oxobutyl)carbamate. While no experimental data is currently available, we will present a thorough analysis of the expected spectra, drawing comparisons with the known data for tert-butyl (4-oxobutyl)carbamate to illustrate the influence of the N-methyl group on the spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A standard workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectrum of tert-Butyl Methyl(4-oxobutyl)carbamate

The IR spectrum will be dominated by strong absorptions from the carbonyl groups.

Interpretation of the Predicted IR Spectrum:

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption is anticipated around 1725 cm⁻¹.

-

C=O Stretch (Carbamate): A strong, sharp absorption is expected around 1695 cm⁻¹. The presence of two distinct carbonyl peaks would be a key feature.

-

C-H Stretch (Alkyl): Absorptions are expected in the range of 2975-2850 cm⁻¹.

-

C-N Stretch: An absorption is anticipated around 1160 cm⁻¹.

The primary difference compared to the non-methylated analogue would be the absence of the N-H stretch that would typically appear around 3300 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for tert-Butyl Methyl(4-oxobutyl)carbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2975-2850 | Medium-Strong | C-H stretch (alkyl) |

| ~2820, ~2720 | Weak | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1695 | Strong | C=O stretch (carbamate) |

| ~1160 | Medium | C-N stretch |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for MS Data Acquisition

Workflow for Mass Spectrometry Analysis (ESI)

Caption: A general workflow for acquiring a mass spectrum using electrospray ionization.

Predicted Mass Spectrum of tert-Butyl Methyl(4-oxobutyl)carbamate

The molecular formula for tert-butyl methyl(4-oxobutyl)carbamate is C₁₀H₁₉NO₃, with a monoisotopic mass of 201.1365 g/mol .

Interpretation of the Predicted Mass Spectrum:

-

Molecular Ion Peak ([M+H]⁺): In positive-ion electrospray ionization (ESI), the most prominent peak is expected to be the protonated molecule at an m/z of 202.1438.

-

Other Adducts: Adducts with sodium ([M+Na]⁺) at m/z 224.1257 or potassium ([M+K]⁺) at m/z 240.0997 may also be observed.

-

Fragmentation: A characteristic fragmentation would be the loss of the tert-butyl group (56 Da) or isobutylene (56 Da) to give a fragment at m/z 146. This corresponds to the loss of the Boc protecting group, a common fragmentation pathway for Boc-protected amines.

Table 4: Predicted High-Resolution Mass Spectrometry Data for tert-Butyl Methyl(4-oxobutyl)carbamate

| Ion | Calculated m/z |

| [M+H]⁺ | 202.1438 |

| [M+Na]⁺ | 224.1257 |

| [M+K]⁺ | 240.0997 |

Conclusion: A Predictive Framework for Spectroscopic Identification

While experimental spectroscopic data for tert-butyl methyl(4-oxobutyl)carbamate remains to be published, this guide provides a robust predictive framework for its characterization. The key distinguishing features arising from the N-methyl group are a singlet at approximately 2.90 ppm in the ¹H NMR spectrum, a new carbon signal around 35.0 ppm in the ¹³C NMR spectrum, and the absence of an N-H stretching vibration in the IR spectrum. The predicted mass spectrometry data provides the expected molecular weight for confirmation. This in-depth technical guide is intended to be a valuable resource for researchers, enabling the confident identification and characterization of this compound in future synthetic work.

References

Sources

Theoretical studies on N-methylated Boc-protected aldehydes

An In-Depth Technical Guide to the Theoretical and Practical Aspects of N-Methylated Boc-Protected Aldehydes

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of N-Methylation in Modern Drug Development

In the landscape of medicinal chemistry and drug development, the pursuit of molecules with enhanced therapeutic profiles is relentless. Peptides, with their high specificity and biological activity, are a cornerstone of this endeavor. However, their application is often hampered by poor pharmacokinetic properties, such as susceptibility to enzymatic degradation and low membrane permeability. N-methylation, the simple addition of a methyl group to a peptide's backbone amide nitrogen, has emerged as a powerful and subtle strategy to overcome these limitations.[1][2][3] This modification can profoundly alter a peptide's three-dimensional structure, thereby increasing its stability against proteases and enhancing its ability to cross cell membranes.[2][4]

At the heart of synthesizing these modified peptides are versatile chemical building blocks: N-methylated Boc-protected aldehydes . These compounds are invaluable intermediates, combining the widely-used tert-butoxycarbonyl (Boc) protecting group for the α-amino function with a reactive aldehyde moiety. The Boc group provides robust protection during synthesis and is easily removed under acidic conditions, making it a staple in peptide chemistry.[5][6][][8] The aldehyde group, a highly versatile functional handle, allows for a myriad of subsequent chemical transformations, including reductive aminations and carbon-carbon bond-forming reactions.[9]

This guide provides a comprehensive exploration of N-methylated Boc-protected aldehydes, from their synthesis and purification to a deep dive into the theoretical underpinnings of their conformational behavior. We will elucidate how computational studies inform our understanding of their reactivity and how these insights are leveraged in the rational design of novel therapeutics.

Synthesis: From Protected Amino Acid to Reactive Aldehyde

The creation of N-methylated Boc-protected aldehydes is a multi-step process that demands precision and a solid understanding of reaction mechanisms. The typical synthetic route involves two primary stages: the N-methylation of a Boc-protected amino acid followed by the selective reduction of the carboxylic acid to an aldehyde.

Step 1: N-Methylation of Boc-Protected Amino Acids

The selective methylation of the nitrogen atom of a Boc-protected amino acid is the foundational step. A common and effective method involves the use of a strong base, such as sodium hydride (NaH), and a methylating agent like iodomethane (methyl iodide).[10][11][12]

The mechanism proceeds via the deprotonation of both the carboxylic acid and the N-H of the carbamate by sodium hydride. The resulting sodium carboxylate is believed to form a chelated structure in an aprotic solvent like tetrahydrofuran (THF), which sterically shields the carboxylate oxygen from methylation.[12][13] This directs the electrophilic attack of iodomethane to the more accessible nitrogen anion, yielding the desired N-methylated product.[10][11]

Step 2: Conversion to Aldehyde via Weinreb Amide

With the N-methylated Boc-amino acid in hand, the next challenge is the reduction of the carboxylic acid to an aldehyde without over-reduction to the corresponding alcohol. The Weinreb-Nahm ketone synthesis protocol provides an elegant solution.[14] This method involves converting the carboxylic acid into a specific N-methoxy-N-methylamide, known as a Weinreb-Nahm amide.[15][16]

This amide is uniquely stable because it forms a chelated five-membered ring intermediate upon addition of a nucleophile (like a hydride from a reducing agent).[16][17] This intermediate is stable at low temperatures and does not collapse to release the aldehyde until the reaction is quenched with an aqueous workup. This prevents the newly formed aldehyde from undergoing a second reduction to the alcohol, thus ensuring a high yield of the desired product.

Experimental Protocol: Synthesis of (S)-2-(tert-butoxycarbonyl(methyl)amino)-3-phenylpropanal

This protocol outlines the synthesis of the N-methylated Boc-protected aldehyde derived from L-phenylalanine.

Part A: N-Methylation of Boc-L-Phenylalanine

-

Preparation: Dry a round-bottom flask under vacuum and flame or in an oven. Allow it to cool under an inert atmosphere (Argon or Nitrogen).

-

Reagents: To the flask, add Boc-L-phenylalanine (1.0 eq) and dissolve in anhydrous THF.

-

Methylation: Add iodomethane (5.0 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 5.0 eq) in small portions over 2 hours. Vigorous bubbling (H₂ evolution) will occur. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench: Cool the reaction back to 0 °C and cautiously quench the excess NaH by the dropwise addition of isopropanol, followed by water.

-

Workup: Remove the THF under reduced pressure. Dilute the residue with water and wash with ether to remove mineral oil. Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-N-methyl-L-phenylalanine.

Part B: Weinreb Amide Formation and Reduction

-

Amide Formation: Dissolve the N-Boc-N-methyl-L-phenylalanine (1.0 eq) in anhydrous DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 4-6 hours until completion (monitored by TLC).

-

Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to obtain the pure Weinreb amide.

-

Reduction: Dissolve the purified Weinreb amide in anhydrous THF and cool to -78 °C.

-

Hydride Addition: Add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise, maintaining the temperature at -78 °C. Stir for 1 hour.

-

Quench: Quench the reaction by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup).

-

Final Steps: Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate to yield the final N-methylated Boc-protected aldehyde.

| Step | Key Reagents | Purpose |

| N-Methylation | NaH, CH₃I | Selective methylation of the amide nitrogen |

| Weinreb Amide Formation | N,O-dimethylhydroxylamine, HATU, DIPEA | Convert carboxylic acid to a stable amide |

| Reduction to Aldehyde | LiAlH₄ | Reduce amide to aldehyde without over-reduction |

Theoretical Studies: Unveiling the Conformational Landscape

The true power of N-methylation lies in its profound and predictable impact on the peptide backbone's conformation. Theoretical and computational studies are indispensable for understanding these effects at a molecular level.

The Cis/Trans Amide Bond Isomerism

In a standard peptide bond, the trans conformation is overwhelmingly favored (by ~1000:1) due to steric hindrance. However, N-methylation dramatically alters this landscape. The substitution of the amide proton with a methyl group reduces the steric clash between adjacent Cα carbons in the cis conformation. Consequently, the energy barrier between the cis and trans isomers is significantly lowered, and the cis population can increase to as much as 10-50%.[18][19][20]

This equilibrium is crucial as it introduces a "molecular switch" into the peptide backbone, allowing it to adopt conformations that would otherwise be inaccessible. Density Functional Theory (DFT) calculations have been instrumental in quantifying this energy difference and understanding the electronic effects at play.[18]

Ramachandran Space and Conformational Restriction

The conformation of a peptide backbone is defined by the torsional angles phi (φ) and psi (ψ). A Ramachandran plot visualizes the energetically allowed regions for these angles. N-methylation imposes significant steric constraints that restrict the accessible conformational space.[21] Computational modeling shows that N-methylation can render regions like the α-helical space inaccessible while favoring others, such as those corresponding to β-turns.[4][19][21] This ability to pre-organize a peptide into a specific bioactive conformation is a cornerstone of modern peptidomimetic design.

| Conformational Parameter | Effect of N-Methylation | Implication for Drug Design |

| Amide Bond | Increased population of the cis isomer.[18][20] | Introduces conformational diversity and potential for new binding modes. |

| Dihedral Angles (φ, ψ) | Restricted access to certain regions of the Ramachandran plot.[21] | Pre-organizes the peptide into a desired bioactive conformation. |

| Secondary Structure | Can favor specific structures like β-turns.[4][19] | Enhances binding affinity and specificity to biological targets. |

Reactivity and Applications in Drug Discovery

The aldehyde functionality of these building blocks is a gateway to a vast array of chemical structures, making them highly valuable in the synthesis of compound libraries and complex molecular scaffolds.

Key Reactions of the Aldehyde Group

-

Reductive Amination: This is one of the most powerful methods for forming carbon-nitrogen bonds. The aldehyde reacts with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the corresponding amine.[22][23] This reaction is fundamental for elongating peptide chains or attaching various functional groups.

-

Horner-Wadsworth-Emmons (HWE) Olefination: This reaction provides a reliable method for forming carbon-carbon double bonds by reacting the aldehyde with a phosphonate ylide.[15] It is widely used to synthesize peptide isosteres where the amide bond is replaced by an alkene.

-

Pictet-Spengler Reaction: The condensation of an aldehyde with a β-arylethylamine, such as tryptophan or histamine, followed by cyclization, yields tetrahydroisoquinoline or β-carboline scaffolds.[24] These are privileged structures found in many natural products and pharmaceuticals.

Application Spotlight: Cysteine Protease Inhibitors